2-[4-(Trifluoromethyl)phenyl]propanedial
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Overview
Description
2-[4-(Trifluoromethyl)phenyl]propanedial is an organic compound with the molecular formula C10H7F3O2 and a molecular weight of 216.16 g/mol . . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethyl)phenyl]propanedial typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with appropriate reagents under controlled conditions. One common method includes the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reagent concentrations, are meticulously controlled to ensure high yield and purity. The process may involve continuous flow reactors to optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethyl)phenyl]propanedial undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-[4-(Trifluoromethyl)phenyl]propanedial has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is utilized in the production of agrochemicals, materials, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]propanedial involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Another compound with a trifluoromethyl group, used in similar applications.
4-(Trifluoromethyl)benzaldehyde: A precursor in the synthesis of 2-[4-(Trifluoromethyl)phenyl]propanedial.
Uniqueness
This compound is unique due to its specific structure, which combines the reactivity of the aldehyde group with the stability and lipophilicity imparted by the trifluoromethyl group. This combination makes it particularly valuable in the synthesis of pharmaceuticals and other specialized chemicals .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]propanedial |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)9-3-1-7(2-4-9)8(5-14)6-15/h1-6,8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXAMPHRYFVNEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C=O)C=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392942 |
Source
|
Record name | 2-[4-(trifluoromethyl)phenyl]propanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
493036-50-3 |
Source
|
Record name | 2-[4-(Trifluoromethyl)phenyl]propanedial | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=493036-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(trifluoromethyl)phenyl]propanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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